molecular formula C6H14BNO2 B8187939 1-Methyl-piperidine-3-boronic acid

1-Methyl-piperidine-3-boronic acid

Cat. No.: B8187939
M. Wt: 142.99 g/mol
InChI Key: XLXQDWDJOYNJQV-UHFFFAOYSA-N
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Description

1-Methyl-piperidine-3-boronic acid is an organoboron compound that features a piperidine ring substituted with a boronic acid group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the carbon-carbon multiple bond to form the corresponding boronic acid . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under controlled conditions to prevent over-alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-piperidine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-piperidine-3-boronic acid is unique due to the presence of both a methyl group and a boronic acid group on the piperidine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(1-methylpiperidin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO2/c1-8-4-2-3-6(5-8)7(9)10/h6,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXQDWDJOYNJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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